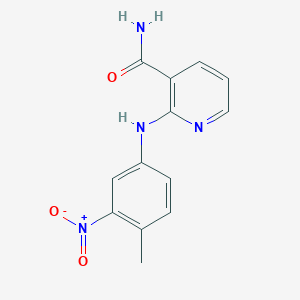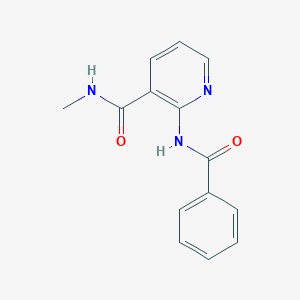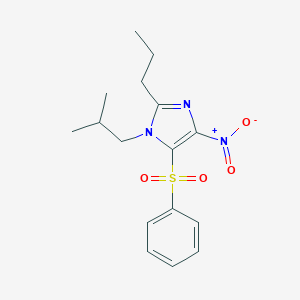
2-{3-Nitro-4-methylanilino}nicotinamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-{3-Nitro-4-methylanilino}nicotinamide (NMN) is a compound that has gained significant attention in the field of scientific research due to its potential health benefits. NMN is a derivative of niacin, also known as vitamin B3, and is involved in various biochemical and physiological processes in the human body.
Aplicaciones Científicas De Investigación
NMN has been shown to have various health benefits, including improving metabolic function, enhancing mitochondrial function, and reducing age-related diseases. NMN has been studied for its potential use in treating type 2 diabetes, obesity, and neurodegenerative diseases such as Alzheimer's and Parkinson's.
Mecanismo De Acción
NMN is involved in the biosynthesis of NAD+, a coenzyme that plays a crucial role in various cellular processes, including energy metabolism, DNA repair, and gene expression. NMN is converted to NAD+ by the enzyme nicotinamide phosphoribosyltransferase (NAMPT), which is a rate-limiting step in the NAD+ biosynthesis pathway.
Biochemical and Physiological Effects:
NMN has been shown to improve mitochondrial function by increasing the activity of sirtuins, a family of proteins involved in regulating cellular metabolism and aging. NMN has also been shown to improve glucose metabolism, reduce inflammation, and enhance cognitive function.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
NMN has several advantages for lab experiments, including its stability, solubility, and ease of use. However, NMN can be expensive and may require specialized equipment for synthesis and analysis.
Direcciones Futuras
Future research on NMN should focus on its potential use in treating age-related diseases, improving metabolic function, and enhancing cognitive function. Additionally, research should aim to identify the optimal dosage and administration methods for NMN and investigate potential side effects. Furthermore, research should explore the use of NMN in combination with other compounds to enhance its therapeutic effects.
Métodos De Síntesis
NMN can be synthesized using various methods, including enzymatic synthesis, chemical synthesis, and microbial synthesis. Enzymatic synthesis involves the use of enzymes to catalyze the reaction between nicotinamide riboside and nitrate. Chemical synthesis involves the reaction of 3-nitro-4-methylaniline with nicotinic acid, followed by reduction and acetylation. Microbial synthesis involves the use of microorganisms such as E. coli to produce NMN.
Propiedades
Nombre del producto |
2-{3-Nitro-4-methylanilino}nicotinamide |
|---|---|
Fórmula molecular |
C13H12N4O3 |
Peso molecular |
272.26 g/mol |
Nombre IUPAC |
2-(4-methyl-3-nitroanilino)pyridine-3-carboxamide |
InChI |
InChI=1S/C13H12N4O3/c1-8-4-5-9(7-11(8)17(19)20)16-13-10(12(14)18)3-2-6-15-13/h2-7H,1H3,(H2,14,18)(H,15,16) |
Clave InChI |
OSBQBRNMQSMSFD-UHFFFAOYSA-N |
SMILES |
CC1=C(C=C(C=C1)NC2=C(C=CC=N2)C(=O)N)[N+](=O)[O-] |
SMILES canónico |
CC1=C(C=C(C=C1)NC2=C(C=CC=N2)C(=O)N)[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1-Methyl-4-[3-(1-piperidinylsulfonyl)-2-pyridinyl]piperazine](/img/structure/B215230.png)

![6-[4-(2-hydroxyethyl)-1-piperazinyl]-N-methylnicotinamide](/img/structure/B215233.png)
![6-[4-(2-hydroxyethyl)-1-piperazinyl]-N-methyl-3-pyridinesulfonamide](/img/structure/B215234.png)
![2-[(4-Fluorophenyl)sulfanyl]-3-nitropyridine](/img/structure/B215235.png)
![3-Nitro-2-[(4-methylphenyl)sulfanyl]pyridine](/img/structure/B215237.png)
![Ethyl {4-[(3-methylphenyl)sulfanyl]-3-pyridinyl}sulfonylcarbamate](/img/structure/B215239.png)
![3-({[(Butylamino)carbonyl]amino}sulfonyl)-4-[(2,6-dichloro-3-methylphenyl)sulfanyl]pyridine](/img/structure/B215243.png)
![N-(4-chlorobenzoyl)-4-[(2-chlorophenyl)sulfanyl]-3-pyridinesulfonamide](/img/structure/B215244.png)
![N-(4-chlorobenzoyl)-4-[(4-chlorophenyl)sulfanyl]-3-pyridinesulfonamide](/img/structure/B215247.png)
![3-({[(Butylamino)carbonyl]amino}sulfonyl)-4-[(2,6-dichlorophenyl)sulfanyl]pyridine](/img/structure/B215248.png)

![5-Nitro-2-[(5-sulfanyl-1,3,4-thiadiazol-2-yl)sulfanyl]pyridine](/img/structure/B215251.png)
![1-ethyl-4-nitro-2-methyl-5-{[3-(trifluoromethyl)phenyl]sulfanyl}-1H-imidazole](/img/structure/B215254.png)